3-(3-Propoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine
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Overview
Description
3-(3-Propoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Propoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 3-(3-propoxypyridin-2-yl)hydrazine with thiocarbonyl compounds under reflux conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(3-Propoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of substituted thiadiazoles.
Scientific Research Applications
3-(3-Propoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Agriculture: The compound is studied for its potential use as a pesticide or herbicide.
Materials Science: It is explored for its use in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(3-Propoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes in pathogens or cancer cells. The compound’s structure allows it to bind to active sites of enzymes, thereby blocking their function and leading to cell death or growth inhibition.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Pyridyl)-1,2,4-thiadiazol-5-amine
- 3-(4-Methoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine
- 3-(3-Ethoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine
Uniqueness
3-(3-Propoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to its specific propoxy group attached to the pyridine ring. This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of the propoxy group may enhance its solubility, stability, and interaction with molecular targets, thereby providing unique advantages in its applications.
Properties
Molecular Formula |
C10H12N4OS |
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Molecular Weight |
236.30 g/mol |
IUPAC Name |
3-(3-propoxypyridin-2-yl)-1,2,4-thiadiazol-5-amine |
InChI |
InChI=1S/C10H12N4OS/c1-2-6-15-7-4-3-5-12-8(7)9-13-10(11)16-14-9/h3-5H,2,6H2,1H3,(H2,11,13,14) |
InChI Key |
CLDJNQLRYOXPTR-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(N=CC=C1)C2=NSC(=N2)N |
Origin of Product |
United States |
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